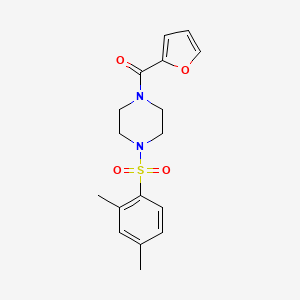
1-(2,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine is 348.11437830 g/mol and the complexity rating of the compound is 551. The solubility of this chemical has been described as 49 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research has identified N-sulfonated derivatives of (2-furoyl)piperazine as promising antibacterial agents with mild cytotoxicity, offering a new direction in drug design and development against pathogenic bacteria. These derivatives have shown high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness in combating bacterial infections without severe hemolytic effects (Abbasi et al., 2022).
Alzheimer's Disease Treatment
In the quest for new Alzheimer's disease treatments, 2-furoyl piperazine-based sulfonamide derivatives have been synthesized and evaluated for their potential. These compounds target butyrylcholinesterase (BChE), an enzyme associated with the progression of Alzheimer's disease. The research includes in vitro and in silico studies to identify promising lead compounds for further development (Hassan et al., 2019).
Diabetes and Alzheimer's Disease
Another study highlights the synthesis of new multifunctional derivatives of 2-furoic piperazide for the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives have shown significant inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their utility in drug discovery and development for these chronic conditions (Abbasi et al., 2018).
Adenosine A2B Receptor Antagonists
The development of adenosine A2B receptor antagonists has been explored through the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds exhibit subnanomolar affinity and high selectivity, presenting new avenues for therapeutic applications, particularly in conditions where modulation of the adenosine A2B receptor is beneficial (Borrmann et al., 2009).
Anticancer Research
Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated for their anticancer activity. This research provides valuable insights into the design of new anticancer agents, demonstrating the potential of these compounds in the treatment of various cancers (Turov, 2020).
Zukünftige Richtungen
The future directions for research on “1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications in pharmaceuticals . Further studies could also explore their physical and chemical properties, as well as safety and hazards .
Eigenschaften
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-6-16(14(2)12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLFBNUEZVTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
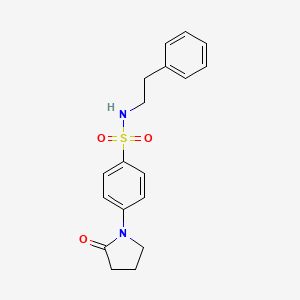
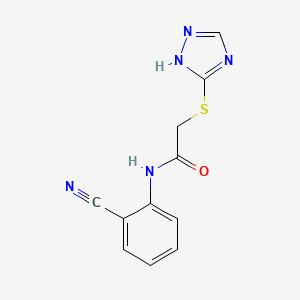
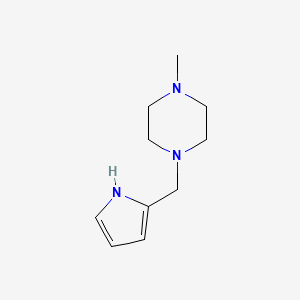
![1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5541019.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5541030.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)
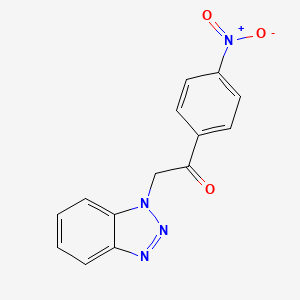
![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
